Garcinon C

Übersicht

Beschreibung

Garcinone C is a naturally occurring compound isolated from the plant Garcinia oblongifolia. It belongs to the xanthone family, which is known for its diverse biological activities. Garcinone C has garnered attention due to its potential cytotoxic effects on certain cancer cells, making it a promising candidate for anticancer research .

Wissenschaftliche Forschungsanwendungen

Chemie: Garcinon C dient als Modellverbindung für die Untersuchung der Synthese und Reaktivität von Xanthonen.

5. Wirkmechanismus

This compound übt seine Wirkungen aus, indem es verschiedene molekulare Zielstrukturen und Signalwege moduliert:

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Die Synthese von Xanthonen, einschließlich Garcinon C, beinhaltet typischerweise die Verwendung von Polyphenolen und Salicylsäuren. Eine klassische Methode beinhaltet das Erhitzen dieser Verbindungen mit Essigsäureanhydrid als Dehydratisierungsmittel . Ein weiterer Ansatz verwendet Zinkchlorid und Phosphorylchlorid, um Xanthone mit höheren Ausbeuten und kürzeren Reaktionszeiten zu erzeugen .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound kann die Extraktion der Verbindung aus Garcinia oblongifolia unter Verwendung verschiedener chromatographischer Techniken umfassen. Die Strukturen der isolierten Verbindungen werden dann anhand von spektralen Analysen wie UV, IR, MS und NMR bestätigt .

Analyse Chemischer Reaktionen

Reaktionstypen: Garcinon C durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die in this compound vorhandenen funktionellen Gruppen verändern.

Substitution: Substitutionsreaktionen können neue funktionelle Gruppen in den Xanthonkern einführen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie Halogene und Alkylierungsmittel werden für Substitutionsreaktionen eingesetzt.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation hydroxylierte Derivate ergeben, während die Substitution Alkyl- oder Halogengruppen in die Xanthongstruktur einführen kann .

Wirkmechanismus

Garcinone C exerts its effects by modulating various molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Garcinon C ist unter den Xanthonen einzigartig aufgrund seiner spezifischen biologischen Aktivitäten und molekularen Zielstrukturen. Ähnliche Verbindungen umfassen:

Biologische Aktivität

Garcinone C, a xanthone derived from the pericarp of Garcinia mangostana (mangosteen), has garnered attention for its diverse biological activities, particularly in the realms of cancer treatment and bone health. This article synthesizes recent research findings on the compound's biological effects, mechanisms of action, and potential therapeutic applications.

Antitumor Activity

Garcinone C exhibits significant antitumor properties, especially against nasopharyngeal carcinoma (NPC) cell lines. A study demonstrated that Garcinone C inhibited the viability of human NPC cell lines (CNE1, CNE2, HK1, and HONE1) in a dose- and time-dependent manner. The IC50 values for these cell lines after 72 hours of treatment were as follows:

| Cell Line | IC50 (µM) |

|---|---|

| CNE1 | 10.68 ± 0.89 |

| CNE2 | 13.24 ± 0.20 |

| HK1 | 9.71 ± 1.34 |

| HONE1 | 8.99 ± 1.15 |

The compound also reduced the colony-forming ability of NPC cells, indicating its potential to impede tumor growth and metastasis . Furthermore, while Garcinone C induced a slight increase in apoptosis in these cells, it was suggested that apoptosis may not be the primary mechanism for its growth-inhibitory effects .

Inhibition of Tumorsphere Formation

Garcinone C has been shown to suppress tumorsphere formation and invasiveness in cancer cells. Computational studies suggest that it interacts with the Gli1 protein, which is involved in cancer stem cell properties and tumor progression . This interaction may contribute to its ability to inhibit cancer cell migration and invasion.

Osteoclast Differentiation and Osteoporosis

In addition to its anticancer effects, Garcinone C plays a role in bone health by inhibiting RANKL-induced osteoclast differentiation. This action is crucial for preventing bone resorption and osteoporosis. Research indicated that Garcinone C significantly downregulated osteoclast-related proteins and reduced reactive oxygen species (ROS) production, affecting NF-κB activity—an important pathway in osteoclastogenesis .

Neuroprotective Effects

Garcinone C has also been studied for its neuroprotective properties. It was found to protect against oxidative stress-induced damage in glioma cells, potentially offering therapeutic avenues for neurodegenerative diseases .

Summary of Biological Activities

The following table summarizes the key biological activities of Garcinone C:

| Activity Type | Effect | Mechanism/Notes |

|---|---|---|

| Antitumor | Inhibits cell viability | Induces apoptosis; reduces colony formation |

| Osteoclast Inhibition | Prevents osteoclast differentiation | Inhibits RANKL signaling; reduces ROS production |

| Neuroprotection | Protects glioma cells from oxidative stress | Potential therapeutic implications |

Case Studies and Research Findings

Recent studies have provided insights into the practical applications of Garcinone C:

- Antitumor Effects : In vitro studies have shown promising results against various cancer cell lines, indicating its potential as a chemotherapeutic agent.

- Bone Health : Animal models demonstrated that Garcinone C could mitigate osteoporosis by inhibiting osteoclast activity, suggesting a protective role in bone density maintenance .

- Neuroprotection : The compound's ability to protect neural cells from damage opens avenues for research into treatments for conditions like Alzheimer's disease.

Eigenschaften

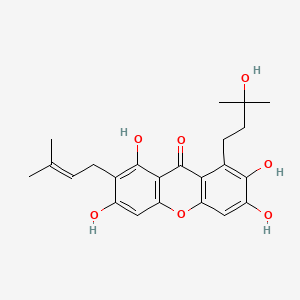

IUPAC Name |

1,3,6,7-tetrahydroxy-8-(3-hydroxy-3-methylbutyl)-2-(3-methylbut-2-enyl)xanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26O7/c1-11(2)5-6-12-14(24)9-17-19(21(12)27)22(28)18-13(7-8-23(3,4)29)20(26)15(25)10-16(18)30-17/h5,9-10,24-27,29H,6-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLOCLVMUASBDDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C2=C(C=C1O)OC3=C(C2=O)C(=C(C(=C3)O)O)CCC(C)(C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60657670 | |

| Record name | 1,3,6,7-Tetrahydroxy-8-(3-hydroxy-3-methylbutyl)-2-(3-methylbut-2-en-1-yl)-9H-xanthen-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60657670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Garcinone C | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029511 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

76996-27-5 | |

| Record name | Garcinone C | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76996-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,6,7-Tetrahydroxy-8-(3-hydroxy-3-methylbutyl)-2-(3-methylbut-2-en-1-yl)-9H-xanthen-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60657670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Garcinone C | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029511 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

216 - 218 °C | |

| Record name | Garcinone C | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029511 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Q1: What is the primary mechanism of action of Garcinone C in colorectal cancer stem-like cells (CSCs)?

A: Garcinone C exerts its antitumor activity by suppressing the Hedgehog/Gli1 signaling pathway in colorectal CSCs. [, ] It binds to the zinc finger domain of the Gli1 protein, particularly forming hydrogen bonds with amino acid residues ASP244, ARG223, and ASP216, leading to enhanced Gli1 degradation. [] This inhibition of Gli1 disrupts the self-renewal and invasive capabilities of these cells. []

Q2: How does Garcinone C affect the expression of stemness markers in colorectal cancer cells?

A: Garcinone C significantly reduces the expression of colon cancer stemness markers such as CD44, CD133, ALDH1, and Nanog in both HCT116 and HT29 CSCs. []

Q3: What impact does Garcinone C have on the invasiveness of colorectal CSCs?

A: By suppressing Gli1-dependent Hedgehog signaling, Garcinone C effectively inhibits the invasiveness of colorectal CSCs. It reduces the levels of invasive-related markers, MMP2 and MMP9, while restoring the reduced levels of E-cadherin, a protein crucial for cell-cell adhesion, in HCT116 CSCs. []

Q4: Does Garcinone C demonstrate synergy with any other antimalarial agents?

A: Yes, studies show Garcinone C exhibits synergy with Artemisinin in vitro, effectively inhibiting Plasmodium falciparum. [] The combination of these compounds yields a FIC50 (Fractional Inhibitory Concentration) value of less than 1, indicating a synergistic effect. []

Q5: Beyond colorectal cancer, what other types of cancer cells does Garcinone C demonstrate activity against?

A5: Research indicates that Garcinone C displays cytotoxic activity against a range of human cancer cell lines including:

- Epithelial lung carcinoma (A549) []

- Breast carcinoma (MCF7) [, ]

- Hepatocellular carcinoma (HepG2) []

- Nasopharyngeal carcinoma (CNE1, CNE2, HK1, and HONE1) []

Q6: How does Garcinone C affect cell cycle progression in nasopharyngeal carcinoma cells?

A: Garcinone C induces cell cycle arrest at the S phase in nasopharyngeal carcinoma cells. [] This arrest is accompanied by altered expression of cell cycle regulatory proteins, including increased ATR and 4E-BP1 levels, and decreased levels of cyclin B1, cyclin D1, cyclin E2, cdc2, CDK7, and Stat3. []

Q7: Does Garcinone C exhibit any antioxidant properties?

A: Yes, Garcinone C possesses antioxidant activity, demonstrated by its ability to scavenge DPPH (2,2-diphenyl-1-picrylhydrazyl) radicals. [] It achieves this through electron-transfer and H+-transfer mechanisms. []

Q8: Is Garcinone C found naturally in any plants? If so, which ones?

A8: Garcinone C is a naturally occurring xanthone found in several plant species, including:

- Mangosteen (Garcinia mangostana) [, , , ]

- Hypericum perforatum [, ]

- Garcinia travancorica []

- Garcinia oblongifolia []

Q9: What is the role of the isoprenyl group in the structure of Garcinone C for its activity?

A: While the presence of the isoprenyl group contributes to the overall structure of Garcinone C, research suggests that it plays a less significant role in its antioxidant activity compared to the para-di-OHs or ortho-di-OHs structural features. []

Q10: How does Garcinone C impact the production of inflammatory cytokines?

A: Research shows that Garcinone C exhibits anti-inflammatory activity by suppressing the secretion of IL-8 in activated human Caco-2 intestinal cells, HT-29 colonic cells, and THP-1 macrophage-like cells. It also reduces TNFα secretion by activated HepG2 cells and human blood monocyte-derived macrophages. []

Q11: What are the metabolites of Garcinone C observed in human cell lines?

A: In addition to glucuronidation and sulfation, Garcinone C undergoes metabolic conversion into 9-hydroxycalabaxanthone, Garcinones C and D, and other unidentified xanthone compounds in various human cell lines. []

Q12: How does Garcinone C impact the viability of human rheumatoid fibroblast-like synoviocyte MH7A cells?

A: Garcinone C significantly inhibits the viability of MH7A cells, which play a crucial role in the pathogenesis of rheumatoid arthritis. [] This effect is attributed to its ability to induce apoptosis and increase ROS accumulation in these cells. []

Q13: Does Garcinone C demonstrate any inhibitory activity against specific enzymes?

A13: Yes, Garcinone C displays inhibitory activity against the following enzymes:

- α-Amylase: It inhibits α-amylase activity, potentially contributing to its anti-diabetic effects by regulating postprandial hyperglycemia. [, ]

- Cyclin-Dependent Kinase 4 (CDK4): It inhibits CDK4, a key regulator of cell cycle progression, suggesting its potential as an anti-cancer agent. []

Q14: Are there any computational studies investigating the interactions of Garcinone C with its targets?

A: Yes, molecular docking studies have been conducted to understand the interactions of Garcinone C with α-amylase. [] These studies provide insights into the binding affinity and potential inhibitory mechanisms of Garcinone C on this enzyme. []

Q15: How effective is Garcinone C in inhibiting angiogenesis?

A: Research on Thailand stingless bee propolis, which contains Garcinone C, demonstrates significant antiangiogenic activity. [] Both the propolis and extracts from its plant source, Garcinia mangostana, effectively inhibited tube formation in human umbilical vein endothelial cells, suggesting potential applications in treating angiogenesis-related diseases. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.